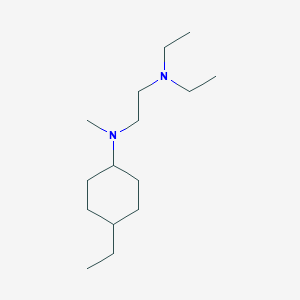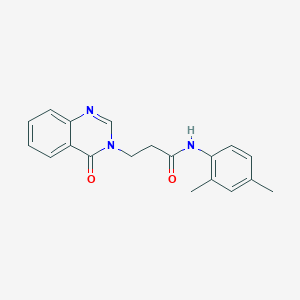![molecular formula C17H12ClNO5 B5797177 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.
作用機序
The mechanism of action of 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, it has been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Furthermore, it has been shown to modulate the immune system, by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which could limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. This could lead to the development of more potent and selective compounds that could be used in cancer therapy. Another direction is to investigate its potential for combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models, which could provide important insights into its potential for clinical use.
合成法
The synthesis of 3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with 4-nitrobenzyl bromide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
3-chloro-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5/c1-10-14-7-6-13(8-15(14)24-17(20)16(10)18)23-9-11-2-4-12(5-3-11)19(21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQXWCHHHEMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)

![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)

![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)

![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)